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Compound of Interest

Compound Name: Psb-KD107

Cat. No.: B10794380

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the GPR18 agonist, Psb-
KD107, and detailed protocols for its use in preclinical animal models. The information is
intended to guide researchers in designing and executing in vivo studies to evaluate the
therapeutic potential of this compound.

Introduction

Psb-KD107 is a potent and selective, non-lipid-like agonist for the G protein-coupled receptor
18 (GPR18), also known as the N-arachidonyl glycine receptor. GPR18 is an orphan receptor
that is activated by the endocannabinoid N-arachidonyl glycine and the natural cannabinoid A®°-
tetrahydrocannabinol (THC). Psb-KD107 exhibits higher potency and efficacy than THC in
activating GPR18.[1][2] Emerging research has highlighted the role of GPR18 in various
physiological processes, including cardiovascular function and inflammation, making Psb-
KD107 a valuable tool for investigating the therapeutic potential of targeting this receptor.[3][4]

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for Psb-
KD107 in various animal model studies.
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Signaling Pathway

Psb-KD107 exerts its biological effects through the activation of GPR18. The downstream
signaling cascade involves multiple pathways that can vary depending on the cell type and
tissue context. In the vasculature, GPR18 activation is primarily linked to the Gai protein,
leading to the activation of the PI3K/Akt pathway, which in turn phosphorylates and activates
endothelial nitric oxide synthase (eNOS). This results in the production of nitric oxide (NO), a
potent vasodilator. The subsequent increase in cyclic guanosine monophosphate (cGMP) and
activation of potassium (K+) channels contribute to smooth muscle relaxation and vasodilation.
[3] In other contexts, GPR18 activation has been associated with the Gas protein and
subsequent activation of the cCAMP-PKA signaling pathway.
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Caption: GPR18 Signaling Pathway activated by Psh-KD107.

Experimental Protocols

The following are detailed protocols for the use of Psh-KD107 in two distinct animal models.

Protocol 1: Assessment of Cardiovascular Effects in
Rats

This protocol is adapted from studies investigating the vasodilatory and hemodynamic effects
of Psb-KD107.

1. Animal Model:

Species: Rat (e.g., Wistar)

Sex: Male

Weight: 250-300g

2. Psb-KD107 Formulation:

Dissolve Psb-KD107 in a vehicle of either 1% Tween 80 in physiological saline or a mixture
of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) at a ratio of 1:3 (pH 7.2).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b10794380?utm_src=pdf-body-img
https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10794380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

¢ The final concentration should be calculated to deliver a dose of 10 mg/kg in an injection

volume of 1 mL/kg.

3. Experimental Workflow:

Gnimal AcclimatizatiorD

Anesthesia
(e.g., Thiopental sodium, 75 mg/kg i.p.)

Surgical Preparation
(e.g., Carotid artery cannulation)

Stabilization Period
(approx. 20 min)

Psb-KD107 Administration
(10 mg/kg i.p.)

Data Collection
(Blood Pressure, Heart Rate, ECG)

End of Experiment
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Caption: Experimental Workflow for Cardiovascular Studies.

4. In Vivo Hemodynamic Measurements: a. Anesthetize the rat with an appropriate anesthetic
(e.g., thiopental sodium, 75 mg/kg i.p.). b. Surgically expose and cannulate the left carotid
artery with polyethylene tubing filled with a heparinized saline solution. c. Connect the cannula
to a pressure transducer for continuous blood pressure and heart rate monitoring. d. Allow for a
stabilization period of approximately 20 minutes. e. Administer Psb-KD107 (10 mg/kg) or
vehicle via intraperitoneal injection. f. Record hemodynamic parameters continuously for a
predefined period (e.g., 60-120 minutes). g. For chronic studies, administer Psb-KD107 or
vehicle once daily for the desired duration (e.g., 8 days) and perform measurements at
specified time points.

5. Ex Vivo Vasorelaxation Studies: a. Following the in vivo experiments, euthanize the animal.
b. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution. c. Clean the
aorta of adherent connective and adipose tissue and cut it into rings (2-3 mm in width). d.
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C
and bubbled with 95% O2 and 5% CO:.. e. Pre-contract the aortic rings with a submaximal
concentration of a vasoconstrictor (e.g., phenylephrine, 1 uM). f. Once a stable contraction is
achieved, add cumulative concentrations of Psh-KD107 to the organ bath to generate a
concentration-response curve. g. Record the changes in isometric tension to determine the
vasorelaxant effect of Psb-KD107.

Protocol 2: Evaluation of Anti-Inflammatory and
Myogenic Effects in a Mouse Model of Duchenne
Muscular Dystrophy

This protocol is based on studies investigating the therapeutic potential of Psh-KD107 in the
mdx mouse model of Duchenne Muscular Dystrophy.

1. Animal Model:
e Species: Mouse

o Strain: mdx (a model for Duchenne Muscular Dystrophy)
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e Age: 4-5 weeks at the start of treatment
2. Psb-KD107 Formulation:

o The specific vehicle used in the primary study was not explicitly stated. It is recommended to
use a vehicle that is well-tolerated and suitable for the solubility of Psh-KD107, such as
saline with a low percentage of a solubilizing agent (e.g., DMSO or Tween 80), after
conducting appropriate vehicle safety assessments.

e The final concentration should be calculated to deliver a dose of 1 mg/kg.

3. Experimental Procedure: a. House the mdx mice under standard laboratory conditions. b.
Randomly assign mice to either the Psb-KD107 treatment group or a vehicle control group. c.
Administer Psb-KD107 (1 mg/kg) or vehicle via injection (the exact route, likely intraperitoneal,
should be optimized) once weekly for a period of 3 weeks. d. At the end of the treatment
period, perform functional assessments such as in situ muscle force measurements of the
tibialis anterior muscle. e. Following functional assessments, euthanize the mice and collect
tissues (e.qg., tibialis anterior, diaphragm) for histological and molecular analysis. f. For
histological analysis, freeze the muscle tissue in isopentane pre-cooled in liquid nitrogen. g.
Perform cryosections and stain for markers of inflammation (e.g., F4/80 for macrophages),
fibrosis (e.g., Sirius Red), and muscle regeneration (e.g., embryonic myosin heavy chain,
Pax7). h. For molecular analysis, extract RNA or protein from muscle tissue to assess gene
and protein expression of inflammatory and myogenic markers via gPCR or Western blotting,
respectively.

Safety and Toxicology

In the reported studies, Psb-KD107 at the tested doses did not show significant adverse
effects. In the cardiovascular study, the initial effects on blood pressure and heart rate after a
single administration were not observed after repeated daily administrations for eight days.
Psb-KD107 did not affect platelet aggregation, which is an important safety feature. As with
any investigational compound, it is crucial to conduct thorough safety and toxicology studies,
including dose-range finding and assessment of potential off-target effects, before proceeding
to more advanced preclinical and clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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